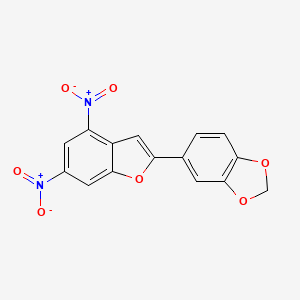![molecular formula C24H30N4O3 B4295090 (2E)-2-CYANO-N-CYCLOHEXYL-3-(1-{[(3-METHOXYPROPYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)PROP-2-ENAMIDE](/img/structure/B4295090.png)
(2E)-2-CYANO-N-CYCLOHEXYL-3-(1-{[(3-METHOXYPROPYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)PROP-2-ENAMIDE
概要
説明
(2E)-2-CYANO-N-CYCLOHEXYL-3-(1-{[(3-METHOXYPROPYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)PROP-2-ENAMIDE is a complex organic compound that belongs to the class of acrylamides This compound is characterized by its unique structure, which includes a cyano group, a cyclohexyl group, and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-CYCLOHEXYL-3-(1-{[(3-METHOXYPROPYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)PROP-2-ENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Formation of the Acrylamide Moiety: The acrylamide group can be synthesized through the reaction of an acrylate ester with an amine, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2E)-2-CYANO-N-CYCLOHEXYL-3-(1-{[(3-METHOXYPROPYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the methoxypropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted acrylamides or indoles.
科学的研究の応用
(2E)-2-CYANO-N-CYCLOHEXYL-3-(1-{[(3-METHOXYPROPYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)PROP-2-ENAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical products.
作用機序
The mechanism of action of (2E)-2-CYANO-N-CYCLOHEXYL-3-(1-{[(3-METHOXYPROPYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and the indole moiety play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 2-cyano-N-cyclohexyl-3-(1-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-1H-indol-3-yl)acrylamide
- 2-cyano-N-cyclohexyl-3-(1-{2-[(3-methylpropyl)amino]-2-oxoethyl}-1H-indol-3-yl)acrylamide
Uniqueness
(2E)-2-CYANO-N-CYCLOHEXYL-3-(1-{[(3-METHOXYPROPYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)PROP-2-ENAMIDE is unique due to the presence of the methoxypropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
特性
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-[1-[2-(3-methoxypropylamino)-2-oxoethyl]indol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-31-13-7-12-26-23(29)17-28-16-19(21-10-5-6-11-22(21)28)14-18(15-25)24(30)27-20-8-3-2-4-9-20/h5-6,10-11,14,16,20H,2-4,7-9,12-13,17H2,1H3,(H,26,29)(H,27,30)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDCBXNEUOAQDM-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-[2-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4295017.png)
![2-({7-[(4-TERT-BUTYLPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B4295024.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(3-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B4295032.png)
![2-hydroxy-5-(5-{[(5Z)-2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B4295034.png)
![2-({4-[(2-HYDROXYETHYL)AMINO]-6-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL](/img/structure/B4295049.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4295057.png)

![2,2,2-TRIFLUORO-N-[2,4,6-TRIPHENOXY-3,5-BIS(2,2,2-TRIFLUOROACETAMIDO)PHENYL]ACETAMIDE](/img/structure/B4295078.png)
![N-(4-Bromophenyl)-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B4295082.png)
![3-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)propanoic acid](/img/structure/B4295083.png)
![[2-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] (E)-but-2-enoate](/img/structure/B4295091.png)
![2-(4-{[(4E)-2-(2-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE](/img/structure/B4295095.png)
![6-AMINO-4-{4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL}-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4295101.png)
![ETHYL 3-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-(4-METHYLPHENYL)PROPANOATE](/img/structure/B4295107.png)
